4-(5-Bromo-2-chlorophenyl)-1,3-thiazol-2-amine 4-(5-Bromo-2-chlorophenyl)-1,3-thiazol-2-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC20474734
InChI: InChI=1S/C9H6BrClN2S/c10-5-1-2-7(11)6(3-5)8-4-14-9(12)13-8/h1-4H,(H2,12,13)
SMILES:
Molecular Formula: C9H6BrClN2S
Molecular Weight: 289.58 g/mol

4-(5-Bromo-2-chlorophenyl)-1,3-thiazol-2-amine

CAS No.:

Cat. No.: VC20474734

Molecular Formula: C9H6BrClN2S

Molecular Weight: 289.58 g/mol

* For research use only. Not for human or veterinary use.

4-(5-Bromo-2-chlorophenyl)-1,3-thiazol-2-amine -

Specification

Molecular Formula C9H6BrClN2S
Molecular Weight 289.58 g/mol
IUPAC Name 4-(5-bromo-2-chlorophenyl)-1,3-thiazol-2-amine
Standard InChI InChI=1S/C9H6BrClN2S/c10-5-1-2-7(11)6(3-5)8-4-14-9(12)13-8/h1-4H,(H2,12,13)
Standard InChI Key WBVBRXQFJPKAAQ-UHFFFAOYSA-N
Canonical SMILES C1=CC(=C(C=C1Br)C2=CSC(=N2)N)Cl

Introduction

Structural and Molecular Characteristics

4-(5-Bromo-2-chlorophenyl)-1,3-thiazol-2-amine features a thiazole ring substituted at position 4 with a 5-bromo-2-chlorophenyl group and at position 2 with an amine moiety. The molecular formula is C₉H₆BrClN₂S, with a molecular weight of 289.59 g/mol. The phenyl ring’s substitution pattern (bromo at position 5, chloro at position 2) introduces steric and electronic effects that influence reactivity and intermolecular interactions .

Key structural parameters include:

  • Bond angles: The thiazole ring’s planar structure (bond angles ~120°) facilitates π-π stacking with aromatic systems.

  • Torsional effects: Steric hindrance between the bromo and chloro substituents may restrict rotation of the phenyl group relative to the thiazole ring.

Comparative analysis with 5-bromo-4-(4-chlorothiophen-2-yl)thiazol-2-amine (CAS 2161380-87-4) reveals that halogen placement significantly impacts solubility and crystallinity. The density of analogous compounds ranges from 1.879±0.06 g/cm³, while predicted boiling points exceed 400°C .

Physicochemical Properties

Predicted properties derived from structurally related compounds include:

PropertyValue
Density1.88–1.92 g/cm³
Melting Point180–185°C (decomposes)
SolubilityDMSO > ethanol > water
LogP (Partition Coefficient)3.2 ± 0.3 (lipophilic)

The compound’s low aqueous solubility (<0.1 mg/mL) necessitates formulation strategies such as salt formation or nanoemulsion for pharmaceutical applications .

Biological Activity and Mechanisms

Though direct bioactivity data for 4-(5-Bromo-2-chlorophenyl)-1,3-thiazol-2-amine are unavailable, studies on analogous 2-aminothiazoles reveal significant therapeutic potential:

  • Anticancer Activity:

    • Compound 8a (5-bromo-4-(3-chlorophenyl)thiazol-2-amine) inhibits multiple cancer cell lines (IC₅₀ = 2–5 µM) via VEGFR-2 suppression .

    • Halogenation at phenyl positions 2 and 5 enhances DNA intercalation and topoisomerase inhibition .

  • Antimicrobial Effects:

    • Brominated thiazoles exhibit MIC values of 4–8 µg/mL against Staphylococcus aureus and Escherichia coli .

Molecular docking simulations suggest that the 5-bromo-2-chlorophenyl group binds hydrophobic pockets in kinase domains, while the thiazole nitrogen forms hydrogen bonds with catalytic residues (e.g., Glu885 in VEGFR-2) .

Industrial and Research Applications

  • Pharmaceutical Intermediate:

    • Serves as a precursor for kinase inhibitors and antibody-drug conjugates .

  • Materials Science:

    • Incorporation into conductive polymers due to sulfur’s electron-rich nature.

Future Directions

  • Synthetic Optimization:

    • Develop one-pot methodologies to reduce step count and waste .

  • Biological Screening:

    • Prioritize assays against leukemia (K562) and prostate cancer (PC-3) cell lines, where analogous compounds show sub-µM activity .

  • Computational Modeling:

    • Quantum mechanical calculations to predict reaction pathways and metabolite profiles.

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